2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[321]oct-6-en-3-one is a complex organic compound characterized by its bicyclic structure and the presence of bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one
- 2,4-Difluoro-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one
Uniqueness
2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
CAS No. |
141938-49-0 |
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Molecular Formula |
C10H12Br2O2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
2,4-dibromo-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H12Br2O2/c1-5(2)10(12)7-4-3-6(14-7)8(11)9(10)13/h3-8H,1-2H3 |
InChI Key |
CDIISVSETOHOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2C=CC(O2)C(C1=O)Br)Br |
Origin of Product |
United States |
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